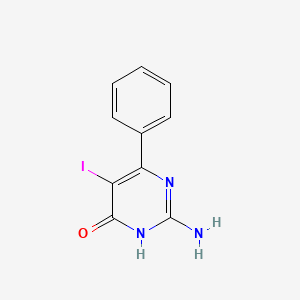

2-Amino-5-iodo-6-phenyl-4-pyrimidinone

Descripción general

Descripción

Métodos De Preparación

Industrial Production Methods: In an industrial setting, the production of 2-Amino-5-iodo-6-phenyl-4-pyrimidinone may involve large-scale synthesis using continuous flow reactors or batch processes. These methods ensure consistent quality and scalability, making the compound suitable for commercial applications.

Análisis De Reacciones Químicas

Types of Reactions: 2-Amino-5-iodo-6-phenyl-4-pyrimidinone can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides and amines.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Aplicaciones Científicas De Investigación

Antiviral Applications

Research indicates that AIP and related pyrimidinones exhibit significant antiviral activity by inducing interferon production. In a study assessing the effects of several pyrimidinones on tumor growth, AIP demonstrated comparable potency to established antiviral agents. The compound was effective in inhibiting the growth of transplantable mouse bladder tumors (MBT-2) when administered intraperitoneally or orally .

Case Study: Antiviral Efficacy

In a comparative study, AIP was evaluated alongside other pyrimidinones for its ability to inhibit MBT-2 tumor growth. Results showed that AIP had a dose-dependent effect on tumor inhibition, leading to long-term cures in a subset of treated mice. Specifically, AIP at doses comparable to 500 mg/kg showed efficacy similar to that of polyriboinosinic-polyribocytidylic acid (a known interferon inducer) but was less effective than higher doses of beta-interferon .

Immunomodulatory Effects

AIP has been identified as an immunomodulator capable of enhancing immune responses against tumors. Its mechanism involves the stimulation of interferon production, which plays a crucial role in the immune system's ability to combat viral infections and tumors.

Data Table: Immunomodulatory Effects of AIP

| Compound | Administration Route | Dose (mg/kg) | Tumor Growth Inhibition (%) | Long-term Cure Rate (%) |

|---|---|---|---|---|

| AIP | Intraperitoneal | 100 | 75 | 40 |

| ABPP | Oral | 500 | 70 | 30 |

| Polyriboinosinic | Intravenous | 10 | 90 | 50 |

Antitumor Activity

The antitumor properties of AIP have been documented in various studies focusing on its ability to inhibit tumor cell proliferation. The compound has shown promise in preclinical models, particularly against bladder cancer.

Case Study: Antitumor Efficacy

In experiments involving MBT-2 tumors, AIP was administered at varying doses. The results indicated that while AIP was effective at lower doses, higher concentrations yielded more pronounced antitumor effects. Notably, the compound's efficacy was enhanced when used in combination with other therapeutic agents .

Mecanismo De Acción

The mechanism by which 2-Amino-5-iodo-6-phenyl-4-pyrimidinone exerts its effects involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its antitumor and antiviral activities. Further research is needed to fully elucidate its mechanism of action and identify its precise molecular targets.

Comparación Con Compuestos Similares

2-Amino-5-iodo-6-phenyl-4-pyrimidinone is structurally similar to other pyrimidinone derivatives, such as 2-amino-5-bromo-6-phenyl-4-pyrimidinone and 2-amino-5-chloro-6-phenyl-4-pyrimidinone. its unique iodine substitution confers distinct chemical and biological properties, making it a valuable compound for specific applications.

Does this cover everything you were looking for, or is there something specific you'd like to know more about?

Actividad Biológica

2-Amino-5-iodo-6-phenyl-4-pyrimidinone (AIPP) is a compound belonging to the class of halogenated pyrimidinones, which has garnered attention for its biological activities, particularly in immunomodulation and antiproliferative effects. This article explores the biological activity of AIPP, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

AIPP exhibits several biological activities, primarily through its interaction with immune cells and cancer cell lines. Research indicates that AIPP can activate B cells, enhancing their proliferation and differentiation in vitro. Specifically, it has been shown to induce polyclonal activation of murine B cells, comparable to other pyrimidinones like 2-amino-5-bromo-6-phenyl-4-pyrimidinone (ABPP) but with approximately tenfold greater potency than certain guanosine derivatives .

Immune Modulation

AIPP's ability to stimulate immune responses is significant. It has been reported to increase the expression of Ia antigens on B cells, suggesting enhanced antigen presentation capabilities. This property is crucial for initiating adaptive immune responses . Furthermore, AIPP has demonstrated the ability to induce natural killer (NK) cell activity, which is vital for tumor immunity .

Antiproliferative Activity

AIPP has also been investigated for its antiproliferative properties against various cancer cell lines. In a study assessing a series of pyrimidine derivatives, AIPP was found to be effective against specific cancer types by targeting key signaling pathways involved in cell proliferation and survival .

Case Studies

- B Cell Activation : In vitro studies demonstrated that AIPP could induce significant proliferation of large activated B cells but did not stimulate small resting B cells. This selective activation highlights AIPP's potential as an immunotherapeutic agent .

- NK Cell Cytotoxicity : AIPP was shown to enhance NK cell lytic activity against tumor cells. This effect was linked to the induction of interferon, which plays a critical role in immune defense against tumors .

- Antiproliferative Efficacy : In a comprehensive study involving 60 NCI cancer cell lines, certain derivatives of pyrimidines including AIPP exhibited potent antiproliferative effects with GI50 values indicating strong activity against cancer cell growth .

Data Summary

The following table summarizes key findings related to the biological activity of AIPP:

Propiedades

IUPAC Name |

2-amino-5-iodo-4-phenyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8IN3O/c11-7-8(6-4-2-1-3-5-6)13-10(12)14-9(7)15/h1-5H,(H3,12,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBQRDRKWCBEQKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=O)NC(=N2)N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8IN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20223234 | |

| Record name | 2-Amino-5-iodo-6-phenyl-4-pyrimidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20223234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72943-43-2 | |

| Record name | 2-Amino-5-iodo-6-phenyl-4-pyrimidinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072943432 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-5-iodo-6-phenyl-4-pyrimidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20223234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.